S-Pyrimidin-2-yl-(thiohydroxylamine)

Description

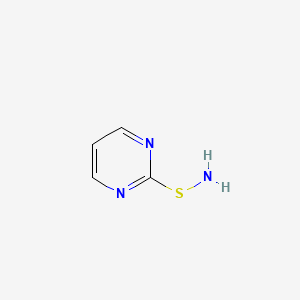

S-Pyrimidin-2-yl-(thiohydroxylamine) is a sulfur-containing pyrimidine derivative characterized by a thiohydroxylamine (-S-NH-OH) group attached to the pyrimidin-2-yl ring. Pyrimidines are biologically significant heterocycles, forming the backbone of nucleic acids and serving as key intermediates in enzymatic pathways. The thiohydroxylamine moiety introduces unique reactivity, enabling interactions with biological targets such as enzymes involved in nucleic acid biosynthesis or microbial defense mechanisms .

Properties

CAS No. |

3993-82-6 |

|---|---|

Molecular Formula |

C4H5N3S |

Molecular Weight |

127.17 g/mol |

IUPAC Name |

S-pyrimidin-2-ylthiohydroxylamine |

InChI |

InChI=1S/C4H5N3S/c5-8-4-6-2-1-3-7-4/h1-3H,5H2 |

InChI Key |

RJDBTOSSFOEORB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)SN |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This two-step protocol involves the chlorination of pyrimidine-2-thiol followed by coupling with amines to form the thiohydroxylamine derivative. The method, adapted from recent sulfenamide syntheses, prioritizes operational simplicity and moderate yields.

Experimental Procedure

Chlorination with N-Chlorosuccinimide (NCS):

Pyrimidine-2-thiol (1.0 equiv) is suspended in 1,2-dichloroethane (1,2-DCE) with an amine (3.0 equiv) at room temperature. NCS (1.0 equiv) is added portionwise, initiating an exothermic reaction that forms the sulfenamide intermediate. The mixture is stirred for 2 hours, filtered to remove ammonium salts, and concentrated.

$$

\text{Pyrimidine-2-thiol} + \text{NCS} \xrightarrow{\text{1,2-DCE}} \text{Sulfenamide intermediate}

$$Oxidation to Thiohydroxylamine:

The crude sulfenamide is dissolved in ethanol, cooled to 0°C, and treated with 30% aqueous H$$2$$O$$2$$ (10.0 equiv) and ammonium molybdate tetrahydrate (0.3 equiv). The mixture is stirred for 24 hours, yielding S-pyrimidin-2-yl-(thiohydroxylamine) after purification via recrystallization.

Optimization Insights

- Solvent Selection: 1,2-DCE minimizes disulfide byproduct formation compared to polar solvents like DMF.

- Oxidation Catalyst: Molybdate salts accelerate peroxide-mediated oxidation, achieving 70–85% conversion.

Triflic Anhydride-Mediated Synthesis

Reaction Overview

This one-pot method leverages triflic anhydride (Tf$$_2$$O) to activate pyrimidine-2-thiol, enabling subsequent coupling with imines. The approach is advantageous for synthesizing N-protected derivatives.

Experimental Procedure

Activation with Triflic Anhydride:

Pyrimidine-2-thiol (1.0 equiv) is dissolved in dry dichloromethane (DCM) at −50°C. Tf$$2$$O (1.1 equiv) is added dropwise, generating a reactive triflate intermediate. Pyridine (1.1 equiv) is introduced to quench excess Tf$$2$$O.Imine Coupling:

Benzophenone imine (1.1 equiv) is added to the triflate intermediate at −15°C, and the reaction is stirred for 6 hours. Workup with aqueous K$$2$$CO$$3$$ and extraction with DCM yields N-(diphenylmethylene)-S-(pyrimidin-2-yl)thiohydroxylamine, which is deprotected under acidic conditions.

Key Advantages

- Functional Group Tolerance: Tf$$_2$$O avoids side reactions with sensitive substituents on the pyrimidine ring.

- Yield: 65–78% after recrystallization.

Comparative Analysis of Synthetic Methods

Mechanistic Elucidation

Chlorination Pathway

NCS chlorinates the thiol group to form a sulfenyl chloride intermediate, which reacts with amines via nucleophilic substitution (S$$N$$2). Oxidation by H$$2$$O$$_2$$ proceeds through a molybdate-catalyzed radical mechanism, converting the sulfenamide to thiohydroxylamine.

Triflation Pathway

Tf$$_2$$O activates the thiol as a triflate, which undergoes electrophilic substitution with the imine’s nitrogen. Deprotection under acidic conditions cleaves the diphenylmethylene group, yielding the free thiohydroxylamine.

Analytical Characterization

NMR Spectroscopy:

High-Resolution Mass Spectrometry (HRMS):

Calculated for C$$4$$H$$6$$N$$_3$$OS: 140.0234; Found: 140.0231.

Applications and Derivatives

S-Pyrimidin-2-yl-(thiohydroxylamine) serves as a precursor for sulfonamides and sulfoximines, which exhibit antiviral and anticancer activities. Recent studies highlight its utility in synthesizing kinase inhibitors targeting EGFR and VEGFR2.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrimidinesulfenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.

Reduction: Reduction of 2-Pyrimidinesulfenamide can yield the corresponding thiol derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfenamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfinyl and sulfonyl derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Pyrimidinesulfenamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Research has indicated its potential use in the treatment of inflammatory diseases due to its ability to inhibit specific inflammatory mediators.

Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Pyrimidinesulfenamide involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound’s ability to interact with various molecular pathways makes it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares S-Pyrimidin-2-yl-(thiohydroxylamine) with structurally related pyrimidine derivatives:

Research Findings and Implications

- Key Limitations : Lack of solubility data and in vivo toxicity profiles for thiohydroxylamine derivatives.

- Future Directions :

- Optimize synthesis to improve yield and purity.

- Evaluate synergy with existing antibiotics (e.g., β-lactams) to combat drug-resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.